molecular formula C4H4N2O4 B13157008 5(2H)-Isoxazolone, 2-methyl-4-nitro- CAS No. 138842-45-2

5(2H)-Isoxazolone, 2-methyl-4-nitro-

Cat. No.: B13157008
CAS No.: 138842-45-2
M. Wt: 144.09 g/mol
InChI Key: YSBFMRDCSLONPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitroisoxazol-5(2H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitroisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-nitroprop-2-en-1-ol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for 2-Methyl-4-nitroisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitroisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 2-Methyl-4-aminoisoxazol-5(2H)-one.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation: 2-Carboxy-4-nitroisoxazol-5(2H)-one.

Scientific Research Applications

2-Methyl-4-nitroisoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive isoxazole core.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroisoxazol-5(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroisoxazole: Lacks the 5(2H)-one functionality but shares the isoxazole core.

    4-Nitroisoxazol-5(2H)-one: Similar structure but without the methyl group.

    2-Methylisoxazol-5(2H)-one: Similar structure but without the nitro group.

Uniqueness

2-Methyl-4-nitroisoxazol-5(2H)-one is unique due to the presence of both a nitro group and a methyl group on the isoxazole ring, which can influence its reactivity and biological activity

Properties

CAS No.

138842-45-2

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-methyl-4-nitro-1,2-oxazol-5-one

InChI

InChI=1S/C4H4N2O4/c1-5-2-3(6(8)9)4(7)10-5/h2H,1H3

InChI Key

YSBFMRDCSLONPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)O1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.